3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a chemical compound known for its unique structure and properties This compound features a pyridinone core substituted with a 2,4-dichlorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-methyl-4-pyridone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 2-methyl-4-pyridone in DMF, followed by the addition of potassium carbonate. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pyridone: A precursor in the synthesis of 3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one.
2,4-Dichlorobenzyl chloride: Another precursor used in the synthesis.
3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridine: A structurally similar compound lacking the ketone group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyridinone core and a dichlorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
919366-50-0 |
---|---|
Molecular Formula |
C13H11Cl2NO |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-11(13(17)4-5-16-8)6-9-2-3-10(14)7-12(9)15/h2-5,7H,6H2,1H3,(H,16,17) |
InChI Key |
IDAYOIQAGOWQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.